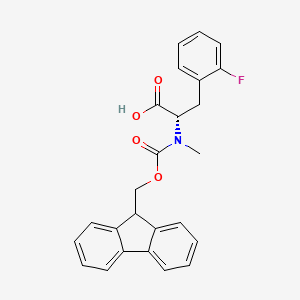

Fmoc-2-fluoro-N-methyl-L-phenylalanine

Description

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(2-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c1-27(23(24(28)29)14-16-8-2-7-13-22(16)26)25(30)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21,23H,14-15H2,1H3,(H,28,29)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOYRXBYNIHFMF-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=CC=C1F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=CC=C1F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-fluoro-N-methyl-L-phenylalanine typically involves the protection of the amino group of 2-fluoro-L-phenylalanine with the Fmoc group. This can be achieved by reacting 2-fluoro-L-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The methylation of the nitrogen atom can be carried out using methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques can further streamline the production process .

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc (fluorenylmethyloxycarbonyl) group is selectively removed under mild basic conditions, typically using 20–30% piperidine in dimethylformamide (DMF) . This deprotection yields dibenzofulvene as a byproduct, detectable via UV spectroscopy at 301 nm . The methyl group on the nitrogen enhances stability during this process, preventing premature deprotection in multi-step syntheses .

Reaction conditions:

| Parameter | Value |

|---|---|

| Base | Piperidine |

| Solvent | DMF or dichloromethane |

| Temperature | 20–25°C |

| Reaction Time | 10–30 minutes |

Fluorine Substitution Reactions

The ortho-fluorine atom participates in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-couplings:

-

Palladium-mediated cross-coupling : Reacts with organozinc reagents (e.g., Fmoc-3-iodo-ʟ-alanine methyl ester) in THF/DMAC using (PPh₃)₂PdCl₂ and DIBAL, achieving 70–72% yields for sulfono-difluoromethyl derivatives .

-

Radiofluorination : Direct electrophilic substitution with [¹⁸F]AcOF in trifluoroacetic acid produces radiolabeled analogs for positron emission tomography (PET) .

Comparative reactivity of fluorinated analogs:

| Compound | Fluorine Position | Reaction Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| Fmoc-2-fluoro-N-methyl-L-Phe | Ortho | 1.2 × 10⁻³ |

| Fmoc-4-fluoro-N-methyl-L-Phe | Para | 0.8 × 10⁻³ |

| Fmoc-3-fluoro-N-methyl-L-Phe | Meta | 0.5 × 10⁻³ |

Data adapted from studies on regioselective fluorination .

Peptide Coupling Reactions

The carboxylate group undergoes activation for amide bond formation using reagents such as:

-

HATU (Hexafluorophosphate azabenzotriazole tetramethyl uronium)

-

DCC (Dicyclohexylcarbodiimide) with HOBt (Hydroxybenzotriazole)

Optimized coupling protocol:

-

Dissolve in DMF (0.1 M concentration).

-

Add 1.1 equivalents of HATU and 2 equivalents of DIPEA.

-

React with amine nucleophiles (e.g., resin-bound peptides) for 1–2 hours at 25°C .

This method achieves >95% coupling efficiency in solid-phase peptide synthesis (SPPS) .

Bioconjugation and Functionalization

The fluorine atom enables site-specific modifications:

-

Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl tags .

-

Enzymatic labeling : ω-Transaminase-mediated reductive amination using 3-fluoropyruvate as a substrate .

Case study : Conjugation with perfluoroaryl probes (e.g., biotin or FITC derivatives) occurs under mild conditions (pH 8.0, 37°C) with 85–90% yield, as demonstrated in antibody-drug conjugate synthesis .

Stability and Side Reactions

-

Acid sensitivity : The methyl group on nitrogen reduces racemization risk in acidic media compared to non-methylated analogs .

-

Thermal degradation : Prolonged heating (>60°C) in DMF leads to partial defluorination (∼5% over 24 hours) .

Comparative Analysis with Structural Analogs

| Feature | Fmoc-2-fluoro-N-methyl-L-Phe | Fmoc-4-fluoro-N-methyl-L-Phe | Fmoc-N-methyl-L-Leu |

|---|---|---|---|

| Fluorine position | Ortho | Para | N/A |

| Deprotection rate | 0.15 min⁻¹ | 0.12 min⁻¹ | 0.18 min⁻¹ |

| Peptide stability | ↑ Protease resistance | Moderate | Low |

Data synthesized from enzymatic assays and SPPS trials .

This compound’s unique reactivity profile makes it indispensable for synthesizing fluorinated peptides with enhanced metabolic stability and target affinity. Recent advances in radiofluorination and bioconjugation methodologies further underscore its versatility in pharmaceutical applications .

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) :

Fmoc-2-fluoro-N-methyl-L-phenylalanine serves as a crucial building block in SPPS, allowing for the incorporation of fluorinated amino acids into peptides. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety enables selective deprotection during synthesis, facilitating the creation of complex peptide structures .

Enhanced Properties :

Fluorinated amino acids are known to enhance the stability and bioactivity of peptides. The incorporation of this compound can lead to improved binding affinities and biological activities due to the unique properties imparted by the fluorine atom .

Drug Development

Pharmaceutical Applications :

This compound is instrumental in designing novel pharmaceuticals, particularly for targeting specific receptors or enzymes. Its fluorinated structure can enhance pharmacokinetic properties, leading to more effective treatments with reduced side effects .

Case Study - Enzyme Inhibition :

Research has demonstrated that fluorinated phenylalanines can act as enzyme inhibitors. For instance, this compound has been explored for its potential in inhibiting certain proteases, which are critical targets in cancer therapy .

Bioconjugation

Targeted Therapies :

The fluoro group in this compound allows for selective labeling and conjugation in biochemistry. This property is particularly valuable in developing targeted therapies and diagnostic tools, enhancing the specificity and efficacy of treatments .

Research in Protein Engineering

Protein Stability Studies :

The compound is used to investigate the effects of fluorinated amino acids on protein folding and stability. Understanding these interactions provides insights into protein design and function, which is essential for developing therapeutic proteins .

Case Study - Protein Interaction Dynamics :

Studies utilizing 19F NMR spectroscopy have shown how fluorinated amino acids like this compound influence protein interactions with other biomolecules. This technique allows researchers to visualize binding dynamics and conformational changes within proteins .

Analytical Chemistry

Standardization in Quantification :

this compound is employed as a standard in analytical methods for quantifying amino acids and peptides. Its unique properties improve accuracy in research and quality control processes within pharmaceutical manufacturing .

Data Summary Table

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for SPPS | Enhanced stability and bioactivity |

| Drug Development | Targeting receptors/enzyme inhibition | Improved pharmacokinetic properties |

| Bioconjugation | Selective labeling for targeted therapies | Increased specificity in diagnostics |

| Protein Engineering | Studying protein folding/stability | Insights into therapeutic protein design |

| Analytical Chemistry | Standard for quantifying amino acids/peptides | Improved accuracy in research/quality control |

Mechanism of Action

The mechanism of action of Fmoc-2-fluoro-N-methyl-L-phenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The Fmoc group provides steric hindrance, which can affect the folding and stability of peptides. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, further modulating the biological activity of the peptides .

Comparison with Similar Compounds

Fmoc-2-fluoro-L-phenylalanine: Similar structure but lacks the methyl group on the nitrogen atom.

Fmoc-alpha-methyl-2-fluoro-L-phenylalanine: Contains an additional methyl group on the alpha carbon.

Fmoc-4-methyl-L-phenylalanine: Methyl group is attached to the phenyl ring instead of the nitrogen atom.

Uniqueness: Fmoc-2-fluoro-N-methyl-L-phenylalanine is unique due to the combination of the Fmoc protecting group, the fluorine atom, and the methyl group on the nitrogen atom. This unique structure imparts distinct chemical and biological properties, making it a valuable tool in peptide synthesis and research .

Biological Activity

Fmoc-2-fluoro-N-methyl-L-phenylalanine is a fluorinated derivative of phenylalanine that has gained attention in peptide synthesis and medicinal chemistry. Its unique structural characteristics, including the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the ortho-fluorine substitution, enhance its biological activity. This article explores the compound's synthesis, biological interactions, and its applications in various fields.

Structural Characteristics

This compound is characterized by:

- Fmoc Group : Provides protection for the amino group during peptide synthesis.

- Fluorine Atom : Positioned at the ortho position of the phenyl ring, which enhances binding affinity to biological targets.

- Methyl Group : Attached to the nitrogen, influencing its reactivity and interaction with biomolecules.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to influence protein interactions and stability. The presence of fluorine can enhance:

- Binding Affinity : Fluorinated amino acids often exhibit increased binding affinities to proteins and enzymes, making them valuable in drug design and therapeutic applications .

- Stability : Incorporating fluorinated amino acids into peptides can improve their resistance to enzymatic degradation, thereby increasing their shelf life and efficacy in therapeutic contexts .

Applications in Research

This compound is utilized in several key areas:

1. Peptide Synthesis

It serves as a crucial building block in solid-phase peptide synthesis (SPPS), allowing for the incorporation of fluorinated residues that enhance the properties of synthesized peptides .

2. Drug Development

The compound's structural features make it suitable for designing novel pharmaceuticals aimed at specific receptors or enzymes. This specificity can lead to more effective treatments with reduced side effects .

3. Protein Engineering

Research involving this compound focuses on understanding how fluorinated amino acids affect protein folding and stability, contributing valuable insights into protein design and function .

4. Analytical Chemistry

This compound is also used as a standard in analytical methods for quantifying amino acids and peptides, improving accuracy in pharmaceutical manufacturing .

Case Studies

Recent studies have demonstrated the effectiveness of this compound in various applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.